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Overview
Description
L-870812 is a potent bioactive compound belonging to the naphthyridine carboxamide family. It is primarily known for its role as an integrase inhibitor, which blocks the integration of viral DNA into the host genome, making it a significant compound in the treatment of HIV-1 and simian immunodeficiency virus (SIV) infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-870812 involves multiple steps, starting from the preparation of the naphthyridine core. The process includes the following steps:
Formation of the Naphthyridine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as fluorine and carboxamide to the naphthyridine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of L-870812 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The compound is typically produced in bulk and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
L-870812 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Various substitution reactions can introduce different functional groups, potentially enhancing its efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of L-870812, each with potentially different biological activities. These derivatives are often studied for their efficacy in inhibiting viral integration .
Scientific Research Applications
L-870812 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying integrase inhibitors and their mechanisms.
Biology: The compound is employed in research on viral integration and replication.
Medicine: L-870812 is a candidate for developing new antiretroviral therapies for HIV-1 and SIV infections.
Industry: It is used in the development of microbicides and other preventive measures against viral infections
Mechanism of Action
L-870812 exerts its effects by inhibiting the integrase enzyme, which is crucial for the integration of viral DNA into the host genome. The compound binds to the active site of the integrase enzyme, preventing the strand transfer reaction necessary for viral integration. This action effectively blocks the replication of the virus, making it a potent antiretroviral agent .
Comparison with Similar Compounds
L-870812 is compared with other integrase inhibitors such as:
Raltegravir: The first approved integrase inhibitor, known for its efficacy in treating HIV-1.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action.
Dolutegravir: A second-generation integrase inhibitor with improved resistance profiles.
Uniqueness
L-870812 is unique due to its high potency and favorable pharmacokinetic properties. It has shown significant efficacy in both pre- and post-exposure studies, making it a promising candidate for further development .
List of Similar Compounds
- Raltegravir
- Elvitegravir
- Dolutegravir
- L-870810
- BMS-707035
Properties
CAS No. |
410545-90-3 |
---|---|
Molecular Formula |
C21H20FN5O4 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N'-[7-[(4-fluorophenyl)methylcarbamoyl]-8-hydroxy-1,6-naphthyridin-5-yl]-N,N,N'-trimethyloxamide |
InChI |
InChI=1S/C21H20FN5O4/c1-26(2)20(30)21(31)27(3)18-14-5-4-10-23-15(14)17(28)16(25-18)19(29)24-11-12-6-8-13(22)9-7-12/h4-10,28H,11H2,1-3H3,(H,24,29) |
InChI Key |
DKMXWAOCNKDQMT-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C(=O)N(C)C1=NC(=C(C2=C1C=CC=N2)O)C(=O)NCC3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)C(=O)C(=O)N(C)C1=NC(=C(C2=C1C=CC=N2)O)C(=O)NCC3=CC=C(C=C3)F |
Appearance |
Solid powder |
Key on ui other cas no. |
410545-90-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-870812; L 870812; L870812; L-870,812; L 870,812; L870,812; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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